Zinc Binding in Albumin: Palmitoleate vs. Palmitate
In a study assessing the ability of non-esterified fatty acids (NEFAs) to displace zinc from human serum albumin (HSA), palmitate (16:0) was highly effective at suppressing zinc-binding, whereas the monounsaturated palmitoleate (16:1c9) was markedly less effective [1]. This demonstrates that the unsaturated nature of the palmitoleate moiety in Zinc (Z)-hexadec-9-enoate fundamentally alters its interaction with zinc-binding proteins compared to its saturated analog.
| Evidence Dimension | Relative effectiveness in suppressing Zn²⁺-binding to HSA |
|---|---|
| Target Compound Data | Palmitoleate (16:1c9): markedly less effective |
| Comparator Or Baseline | Palmitate (16:0): most effective at suppressing zinc-binding |
| Quantified Difference | Qualitative ranking; palmitoleate is significantly less disruptive to zinc buffering than palmitate |
| Conditions | In vitro HSA binding assay; NEFAs tested at increasing concentrations |
Why This Matters
This differential zinc-displacement behavior is critical for applications in pharmaceutical formulation, nutritional science, or in vitro diagnostics where precise control over free Zn²⁺ levels is required, and using zinc palmitate would yield a different biological response.
- [1] Coverdale, J. P. C., et al. (2021). Albumin-mediated alteration of plasma zinc speciation by fatty acids modulates blood clotting in type-2 diabetes. Chemical Science, 12(11), 4079-4093. View Source
